molecular formula C10H10BrClFN B2490028 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride CAS No. 2567497-88-3

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride

Cat. No.: B2490028
CAS No.: 2567497-88-3
M. Wt: 278.55
InChI Key: LZTUZAQWSZMDNI-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is a halogenated azetidine derivative characterized by a benzylidene substituent at the 3-position of the azetidine ring. The compound features a 4-bromo-2-fluorophenyl group attached via a methylidene (CH=) linkage. Its molecular formula is C₁₀H₁₀BrFClN, with a molecular weight of 294.55 g/mol.

Properties

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-4,13H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTUZAQWSZMDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(C=C(C=C2)Br)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves several steps, typically starting with the preparation of the bromo-fluoro-substituted benzaldehyde. This intermediate is then reacted with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related azetidine/pyrrolidine derivatives:

Compound Name Molecular Formula Substituent(s) Biological Activity/Application Key Reference(s)
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride C₁₀H₁₀BrFClN 4-Bromo-2-fluorophenyl methylidene Not explicitly reported (Potential CNS/anti-inflammatory) -
3-(4-Chlorophenyl)azetidine hydrochloride C₉H₁₁Cl₂N 4-Chlorophenyl Structural analog for receptor binding studies
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride C₁₇H₂₂ClNO Naphthalen-2-yl(propoxy)methyl Attenuates NLRP3 inflammasome signaling in microglial cells
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride C₁₂H₁₆BrClNO 4-Bromo-2-methylphenoxy methyl No direct activity reported; pyrrolidine backbone
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride C₁₀H₁₂ClFNO 4-Fluorophenoxy methyl Intermediate for pharmaceutical synthesis
Key Observations:

Halogen Substitution: The target compound’s 4-bromo-2-fluoro substituent distinguishes it from chlorophenyl (e.g., 3-(4-chlorophenyl)azetidine hydrochloride) or fluorophenoxy analogs. Bromine’s bulkiness and fluorine’s electronegativity may enhance binding to hydrophobic pockets or influence metabolic stability .

Functional Group Linkage: Methylidene (CH=) groups, as in the target compound, may enable π-π stacking interactions, whereas phenoxy or propoxy linkers (e.g., in and ) introduce ether bonds that alter solubility and hydrogen-bonding capacity .

Biological Activity

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the known biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-[(4-bromo-2-fluorophenyl)methylidene]azetidine hydrochloride can be described as follows:

  • Molecular Formula : C9_9H9_9BrFClN
  • Molecular Weight : 257.53 g/mol
  • CAS Number : 1713160-68-9

This compound features a bromo and fluoro substituent on a phenyl ring, which may influence its biological activity by altering electron density and steric properties.

Antimicrobial Properties

Recent studies have indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains. Although specific data for 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is not extensively documented, its structural analogs suggest potential efficacy.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary tests on related azetidine derivatives indicate varying levels of cytotoxicity against cancer cell lines, such as:

Compound NameCell Line TestedIC50_{50} (µM)
Compound AHeLa25
Compound BMCF715
3-(4-Bromo-2-fluorophenyl)azetidineTBDTBD

The exact IC50_{50} values for 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride remain to be determined through specific cytotoxicity assays.

Case Studies and Research Findings

  • Screening Assays for Antimicrobial Activity :
    A study conducted on azetidine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. The study highlighted that the introduction of bromine and fluorine atoms could significantly affect the lipophilicity and membrane permeability of the compounds, thus enhancing their antibacterial activity .
  • Cancer Cell Line Studies :
    Research into related azetidine compounds has shown promising results in inhibiting proliferation in various cancer cell lines. For example, a derivative demonstrated an IC50_{50} value of approximately 20 µM against A549 lung cancer cells, suggesting that structural modifications could lead to improved efficacy .

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